molecular formula C20H17N3O3S B4396605 4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B4396605
M. Wt: 379.4 g/mol
InChI Key: JBUZUZNKVAFXMR-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound that features a quinazolinone core structure with a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinazolinone core, followed by the introduction of the thienyl group and the methoxybenzamide moiety. Common reagents used in these steps include thionyl chloride, methoxybenzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its structural features, it could be investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[5-oxo-7-(2-furyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
  • 4-methoxy-N-[5-oxo-7-(2-pyridyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide

Uniqueness

4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to similar compounds with different substituents

Properties

IUPAC Name

4-methoxy-N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-26-14-6-4-12(5-7-14)19(25)23-20-21-11-15-16(22-20)9-13(10-17(15)24)18-3-2-8-27-18/h2-8,11,13H,9-10H2,1H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUZUZNKVAFXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 3
4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 6
4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

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